![molecular formula C22H23ClN4O4 B12618637 (3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a spiro[indole-pyrrolidine] core, which is known for its biological activity and structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the spiro[indole-pyrrolidine] core, followed by the introduction of various functional groups. Key steps include:
Formation of the spiro core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrolidine precursor.
Functional group modifications: Introduction of the amino, oxo, and chloro groups through selective reactions such as amination, oxidation, and halogenation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Halogenation or alkylation at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include:
Nitro derivatives: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Halogenated or alkylated derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indole-pyrrolidine] derivatives: Compounds with similar core structures but different functional groups.
Indole derivatives: Molecules containing the indole ring system with various substitutions.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with different functional groups.
Uniqueness
The uniqueness of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide lies in its specific combination of functional groups and the spiro[indole-pyrrolidine] core, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C22H23ClN4O4 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C22H23ClN4O4/c1-11-7-12(23)8-16-19(11)26-21(30)22(16)17(9-14(27-22)10-18(24)28)20(29)25-13-3-5-15(31-2)6-4-13/h3-8,14,17,27H,9-10H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t14-,17-,22+/m1/s1 |
InChI-Schlüssel |
IUSQBQUNWOTHPI-SRVWHDFXSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1NC(=O)[C@@]23[C@H](C[C@@H](N3)CC(=O)N)C(=O)NC4=CC=C(C=C4)OC)Cl |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(=O)C23C(CC(N3)CC(=O)N)C(=O)NC4=CC=C(C=C4)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


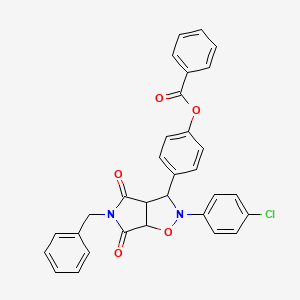
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)

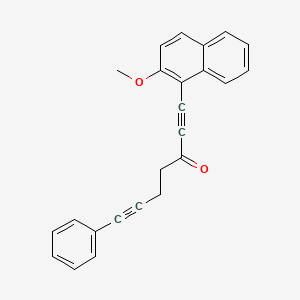

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

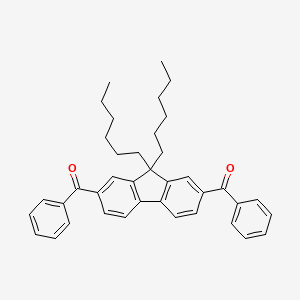
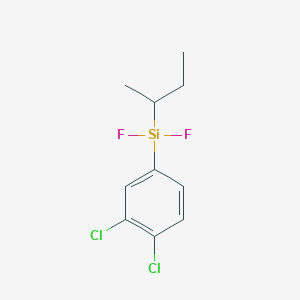
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
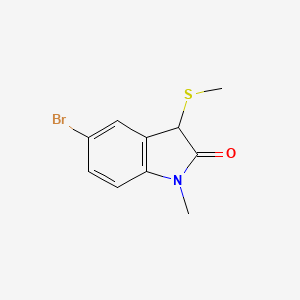
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
